molecular formula C24H30N2O3 B2944534 3-(2-Oxopropyl)coronaridine CAS No. 39967-45-8

3-(2-Oxopropyl)coronaridine

Cat. No.: B2944534
CAS No.: 39967-45-8
M. Wt: 394.515
InChI Key: UMPABASQXRRHQB-IZTCQAHZSA-N
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Description

3-(2-Oxopropyl)coronaridine is a monoterpene indole alkaloid (MIA) belonging to the Iboga-type alkaloid family. It is characterized by a coronaridine backbone modified with a 2-oxopropyl substituent at the C-3 position (Figure 1). This compound has been isolated primarily from plants in the Ervatamia (syn. Tabernaemontana) genus, such as Ervatamia hainanensis and Ervatamia chinensis, native to China . Its structure is elucidated via chromatographic separation (e.g., silica gel, Sephadex LH-20, HPLC) and spectral analysis (NMR, IR, UV) .

Figure 1: Core structure of 3-(2-Oxopropyl)coronaridine.

Properties

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-4-15-12-16-13-24(23(28)29-3)21-18(17-7-5-6-8-19(17)25-21)9-10-26(22(15)24)20(16)11-14(2)27/h5-8,15-16,20,22,25H,4,9-13H2,1-3H3/t15-,16-,20?,22-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPABASQXRRHQB-IZTCQAHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropyl)coronaridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-Oxopropyl)coronaridine can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-(2-Oxopropyl)coronaridine shares structural similarities with several MIAs, differing primarily in substituents and oxidation states. Key analogues include:

Table 1: Structural Comparison of 3-(2-Oxopropyl)coronaridine and Analogues
Compound Name Structural Difference Source Plant Biological Activity References
3-(2-Oxopropyl)coronaridine C-3: 2-oxopropyl group Ervatamia hainanensis, E. chinensis Cytotoxicity (reported)
Coronaridine C-3: Unmodified Tabernaemontana divaricata, E. hainanensis Estrogen receptor binding
3-Hydroxycoronaridine C-3: Hydroxyl group E. hainanensis Not reported
15,20-Dehydro-3α-(2-oxopropyl)coronaridine Dehydrogenation at C-15/C-20; C-3: 2-oxopropyl Catharanthus roseus Cytotoxicity (Molecules 2021)
3-(2-Oxopropyl)voacangine Voacangine backbone with C-3: 2-oxopropyl E. chinensis Not reported
Hydroxy-3-(2-Oxopropyl)coronaridine Additional hydroxyl group (position unspecified) Tabernaemontana divaricata Cytotoxicity
7-Hydroxy-D1-3-(2-oxopropyl)coronaridine C-7: Hydroxyl group; C-3: 2-oxopropyl Tabernaemontana dichotoma Artifact formation noted

Key Structural and Functional Differences

Substituent Effects: The 2-oxopropyl group at C-3 in 3-(2-Oxopropyl)coronaridine introduces a ketone moiety, enhancing polarity compared to unmodified coronaridine. This may influence receptor binding or metabolic stability .

Biological Activity: While coronaridine exhibits binding to estrogen receptors (THR347, PHE404 residues) , 3-(2-Oxopropyl)coronaridine’s activity remains less characterized. 15,20-Dehydro-3α-(2-oxopropyl)coronaridine, isolated from Catharanthus roseus, shows cytotoxicity, suggesting that dehydrogenation may enhance bioactivity .

Source Specificity :

  • 3-(2-Oxopropyl)coronaridine is predominantly isolated from Ervatamia spp., while 3-(2-Oxopropyl)voacangine and 15,20-dehydro derivatives are found in E. chinensis and Catharanthus, respectively . This highlights genus-specific biosynthetic pathways.

Artifact Formation :

  • Derivatives like 3-(2-Oxopropyl)-coronaridine-pseudoindoxyl (from Tabernaemontana macrocarpa) may form during extraction, indicating sensitivity to isolation conditions .

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